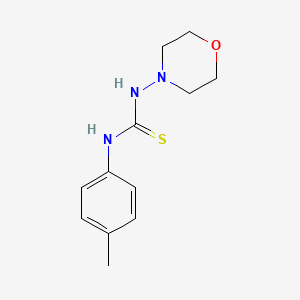
1-(4-Methylphenyl)-3-morpholin-4-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-morpholin-4-ylthiourea is an organic compound that features a thiourea group attached to a morpholine ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)-3-morpholin-4-ylthiourea can be synthesized through the reaction of 4-methylphenyl isothiocyanate with morpholine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds as follows: [ \text{4-Methylphenyl isothiocyanate} + \text{Morpholine} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-morpholin-4-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(4-Methylphenyl)-3-morpholin-4-ylthiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The aromatic ring and morpholine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a morpholine ring.
1-(4-Methylphenyl)-3-piperidin-4-ylthiourea: Contains a piperidine ring instead of a morpholine ring.
1-(4-Methylphenyl)-3-pyrrolidin-4-ylthiourea: Features a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-(4-Methylphenyl)-3-morpholin-4-ylthiourea is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The combination of the thiourea group and the morpholine ring may also provide distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H17N3OS |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-morpholin-4-ylthiourea |
InChI |
InChI=1S/C12H17N3OS/c1-10-2-4-11(5-3-10)13-12(17)14-15-6-8-16-9-7-15/h2-5H,6-9H2,1H3,(H2,13,14,17) |
InChI Key |
ULYJNWZZCXGCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















